N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide
Description
N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group, a furan ring, and a piperidine ring
Properties
IUPAC Name |
N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21(2)15-13(10-18-11-19-15)20-16(23)12-5-7-22(8-6-12)17(24)14-4-3-9-25-14/h3-4,9-12H,5-8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXRFHWEBYMHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable precursors.
Final Coupling: The final compound is obtained by coupling the intermediate products under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyrimidine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide: can be compared with other pyrimidine and furan derivatives.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring structure.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfurylamine share the furan ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
